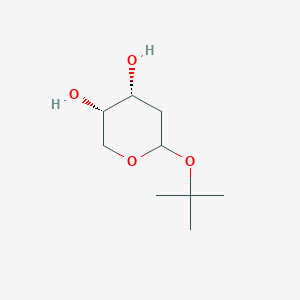
Tert-butyl 2-deoxy-L-ribopyranoside
説明
Tert-butyl 2-deoxy-L-ribopyranoside is a versatile and indispensable compound tool extensively employed for the research of a myriad of intricate ailments encompassing malignant neoplasms, metabolic disorders encompassing diabetes mellitus, as well as insidious viral infections of multifarious etiologies .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-deoxy-L-ribopyranoside is C9H18O4 and its molecular weight is 190.24 g/mol . The IUPAC name is (3S,4R)-6- [ (2-methylpropan-2-yl)oxy]oxane-3,4-diol .Physical And Chemical Properties Analysis
The InChI Key of Tert-butyl 2-deoxy-L-ribopyranoside is URGDGXJAECEKCH-KVARREAHSA-N . The Canonical SMILES is CC © ©OC1CC (C (CO1)O)O .科学的研究の応用
Chemical Synthesis
Tert-butyl 2-deoxy-L-ribopyranoside is utilized in various chemical syntheses. For instance, Yanase and Funabashi (2000) demonstrate its use in the stereoselective 1,2-cis-1-thioglycosidation of aldohexoses, yielding tert-butyl 1,2-cis-1-thioglycopyranosides in good yields. This process involves reacting free sugars with tert-butyl mercaptan in trifluoroacetic acid (Yanase & Funabashi, 2000).
Biochemical Research
In biochemical research, tert-butyl 2-deoxy-L-ribopyranoside plays a role in the synthesis of complex biochemical compounds. Joos et al. (1992) synthesized a new protected 2-deoxy-D-ribose derivative using this compound, which was evaluated against tumor-cell lines and viral strains (Joos et al., 1992).
Polymer Chemistry
This compound is also significant in polymer chemistry. Allen and Bevington (1961) used di-tert. butyl peroxide to initiate the polymerization of styrene, analyzing the resulting polymers for fragments derived from the peroxide (Allen & Bevington, 1961).
Stereoselective Synthesis
Koketsu et al. (2000) describe the stereoselective synthesis of the α-glycoside of a KDO “C”-disaccharide using tert-butyl (4,5,7, 8-tetra-O-acetyl-3-deoxy-alpha-D-manno-2-octulopyranosyl chloride)onate donor with tert-butyl ester (Koketsu, Kuberan, & Linhardt, 2000).
Molecular Structure Studies
In the field of crystallography, the structure of tert-butyl 2-deoxy-4,5-O-isopropylidene-d-gluconate, an intermediate in the synthesis of 2-deoxy sugars, was determined by Jenkinson et al. (2008) using X-ray crystallography (Jenkinson, Booth, Best, Fleet, & Watkin, 2008).
Conformational Studies
Durette and Horton (1971) conducted conformational studies on pyranoid sugar derivatives, including tert-butyl 2-deoxy-L-ribopyranoside, using NMR spectroscopy to analyze the conformational equilibria in solution (Durette & Horton, 1971).
Novel Synthesis Approaches
Narama and Funabashi (2001) presented a method for the desulfonylation of perbenzylated-α- and -β-D-glycopyranosyl phenyl (tert-butyl)sulfones, providing an efficient approach to obtain desulfonylated products (Narama & Funabashi, 2001).
Glycopeptide Synthesis
Urge et al. (1992) utilized tert-butyl 2-deoxy-L-ribopyranoside derivatives for the solid-phase synthesis of N-glycopeptides, showcasing its potential in synthesizing biologically active glycopeptides (Urge, Otvos, Lang, Wroblewski, Laczko, & Hollosi, 1992).
特性
IUPAC Name |
(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGDGXJAECEKCH-KVARREAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-deoxy-L-ribopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



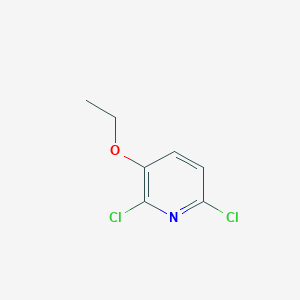
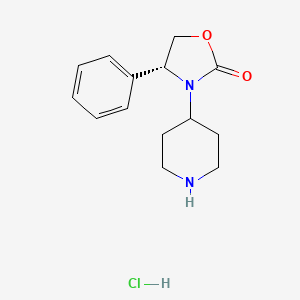
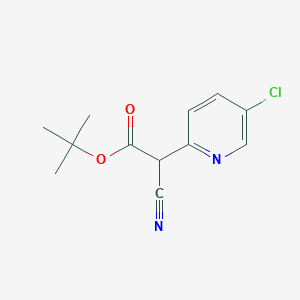
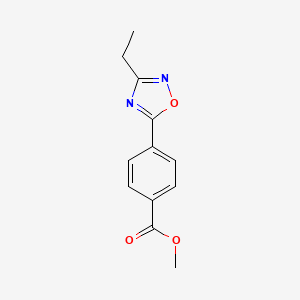
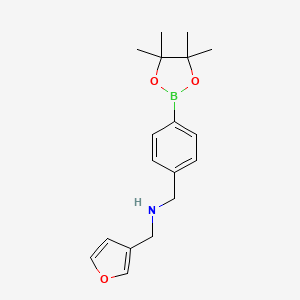
![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)
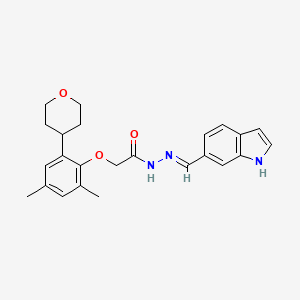
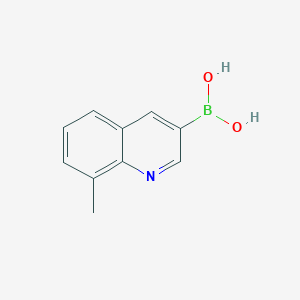
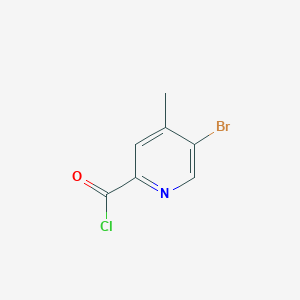
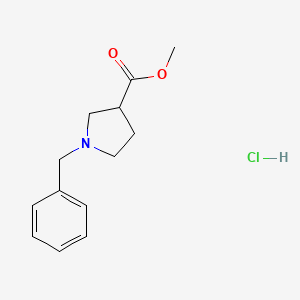
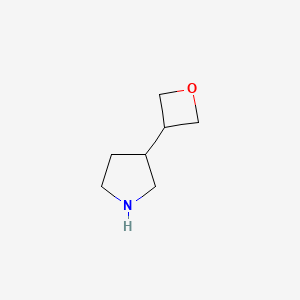
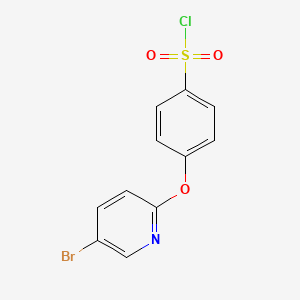
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)